D-Glucitol dinitrate

Description

Historical Context of D-Glucitol Derivatives in Chemical Sciences

The scientific journey of D-glucitol derivatives is closely linked to the chemistry of sugars and polyhydric alcohols. D-glucitol, also known as sorbitol, is a naturally occurring sugar alcohol that can be derived from glucose. cymitquimica.comchemicalbook.com Its derivatives have been a subject of extensive research for their potential applications in various fields, including pharmaceuticals. cymitquimica.com The late 19th century saw a surge in the development of organic nitrate (B79036) esters, primarily for their use as explosives, with compounds like nitroglycerin and nitrocellulose becoming prominent. google.comdroracle.ai This era of discovery laid the groundwork for the synthesis of other nitrate esters from polyols like D-glucitol. Over time, research shifted to explore other applications of these compounds. A significant development in the chemistry of D-glucitol derivatives was the preparation of its anhydro forms, such as isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol), which is formed by the dehydration of D-glucitol. cas.orgdrugsporphyria.net These anhydro derivatives, when nitrated, led to the synthesis of compounds like isosorbide dinitrate, which became a focal point of research due to its vasodilatory properties. cas.orgrxlist.com

Nomenclature and Stereochemical Considerations of D-Glucitol Dinitrate

The nomenclature of this compound requires careful consideration of its structure. The parent molecule, D-glucitol, is a hexitol (B1215160) with a specific stereochemical configuration. The "D" designation refers to the stereochemistry at the C-5 position, which is analogous to that of D-glyceraldehyde. The open-chain form of D-glucitol has six hydroxyl groups that can be esterified.

The term "this compound" can be ambiguous. In its strictest sense, it refers to the open-chain D-glucitol molecule in which two of the hydroxyl groups have been converted to nitrate esters. The specific positions of the nitrate groups would be indicated by locants (e.g., D-glucitol-1,6-dinitrate). The CAS Registry Number for the general D-glucitol, dinitrate is 71888-61-4. nist.gov

However, much of the scientific literature uses "this compound" to refer to its more common and stable dianhydro derivative, Isosorbide dinitrate . industrialchemicals.gov.aunih.gov This compound is formed from the double dehydration of D-glucitol to give a bicyclic furan (B31954) derivative, followed by dinitration. cas.org The correct chemical name for Isosorbide dinitrate is 1,4:3,6-dianhydro-D-glucitol 2,5-dinitrate , and its CAS number is 87-33-2. abrj.org The formation of the anhydro rings significantly alters the shape and properties of the molecule. google.com

Stereochemistry: D-glucitol has four chiral centers (at carbons 2, 3, 4, and 5), leading to a number of possible stereoisomers. The specific stereochemistry of D-glucitol is crucial for the identity of its derivatives. The anhydro derivatives, such as isosorbide, also have a defined stereochemistry.

Classification within Organic Nitrate Esters

This compound and its derivatives are classified as organic nitrate esters. rxlist.com This class of compounds is characterized by the presence of a C-O-NO₂ functional group. rxlist.com They are esters of nitric acid and an alcohol. rxlist.com The nitration of alcohols, such as the hydroxyl groups of D-glucitol, is the typical method for their preparation. droracle.ai Organic nitrate esters are known for their vasodilatory effects, a property attributed to the release of nitric oxide (NO). rxlist.com This places them in a functional class of compounds with applications in medicine. rxlist.com Furthermore, due to the presence of the nitrate groups, many organic nitrate esters are considered energetic materials, with potential applications as explosives or propellants. google.comdroracle.ai The energetic properties are due to the high oxygen content and the formation of stable nitrogen gas upon decomposition. droracle.airxlist.com

Physicochemical Properties of Isosorbide Dinitrate (1,4:3,6-dianhydro-D-glucitol 2,5-dinitrate)

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₈ | abrj.org |

| Molecular Weight | 236.14 g/mol | abrj.org |

| Appearance | White to off-white crystalline powder | cas.orgnih.gov |

| Melting Point | 70-71 °C | cas.orgabrj.org |

| Solubility | Sparingly soluble in water; freely soluble in acetone, chloroform, alcohol, and ether. | cas.orgnih.gov |

| Density (25 °C) | 1.57 g/cm³ | abrj.org |

Detailed Research Findings

The majority of research on dinitrated derivatives of D-glucitol has concentrated on Isosorbide dinitrate (1,4:3,6-dianhydro-D-glucitol 2,5-dinitrate) due to its stability and significant pharmacological activity.

Mechanism of Action: Research has established that the primary action of isosorbide dinitrate is as a vasodilator. nih.gov Its effects are mediated through the release of nitric oxide (NO) in vascular smooth muscle cells. Nitric oxide then activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels result in the relaxation of vascular smooth muscle, causing dilation of both arteries and veins. nih.gov

Metabolism: Isosorbide dinitrate is metabolized in the liver to its active metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate. industrialchemicals.gov.au These mononitrated derivatives also possess vasodilatory activity. rxlist.com

Analytical Studies: Various analytical methods have been developed for the characterization and quantification of isosorbide dinitrate and its metabolites in biological fluids and pharmaceutical formulations. These include infrared spectrometry and high-performance liquid chromatography (HPLC).

Energetic Properties: Like other organic nitrates, isosorbide dinitrate is an energetic material. google.com The presence of two nitrate groups on the compact dianhydro-D-glucitol core contributes to its potential as an explosive or propellant, although this aspect is less explored in publicly available literature compared to its pharmaceutical applications. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

71888-61-4 |

|---|---|

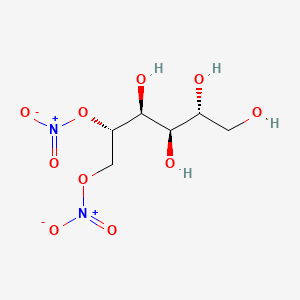

Molecular Formula |

C6H12N2O10 |

Molecular Weight |

272.17 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-nitrooxyhexan-2-yl] nitrate |

InChI |

InChI=1S/C6H12N2O10/c9-1-3(10)5(11)6(12)4(18-8(15)16)2-17-7(13)14/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |

InChI Key |

ZNWGJVKCVWQWPY-JGWLITMVSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O |

Origin of Product |

United States |

Molecular Mechanisms and Biochemical Pathways of D Glucitol Dinitrate

Nitric Oxide (NO) Generation and Bioactivation Mechanisms

The fundamental action of D-glucitol dinitrate is its role as a prodrug that, upon metabolic transformation, releases nitric oxide. nih.gov This bioactivation is a critical step, as NO is the direct effector molecule responsible for the compound's physiological effects. oup.com The process is not spontaneous and requires specific enzymatic systems to convert the organic nitrate (B79036) into the biologically active NO radical. nih.govescardio.org

Different organic nitrates undergo bioactivation through distinct enzymatic pathways. escardio.orgnih.gov While some nitrates are metabolized by mitochondrial aldehyde dehydrogenase (ALDH2), this compound's activation is primarily dependent on the cytochrome P450 enzyme system located in the endoplasmic reticulum. escardio.orgsysrevpharm.org This distinction is crucial for understanding the compound's specific pharmacological profile.

The cytochrome P450 (P450) superfamily of heme-containing monooxygenases plays a pivotal role in the metabolism of a wide array of compounds, including the bioactivation of this compound. nih.govmdpi.com These enzymes, coupled with electron-donating proteins like NADPH-cytochrome P450 reductase, facilitate the oxidative and reductive reactions necessary for NO release. nih.govnih.gov

Research has identified specific P450 isoforms that are particularly effective in metabolizing this compound. Studies using human CYP-transfected microsomes have demonstrated that CYP3A4 is highly efficient at generating nitric oxide from isosorbide (B1672297) dinitrate. nih.gov Further evidence supporting the involvement of this specific isoform comes from inhibition studies, where anti-CYP3A2 antibody (which cross-reacts with human CYP3A4) and ketoconazole (B1673606), an inhibitor of the CYP3A superfamily, were shown to block NO formation. nih.gov Immunohistochemical analysis has confirmed the presence of CYP3A4 in the endothelium of human endocardium and coronary vessels, localizing the enzymatic machinery to a key site of action. nih.gov Other isoforms, such as CYP1A2 and CYP2J2, have also been implicated in the biotransformation of organic nitrates. nih.gov The continuous administration of organic nitrates can lead to a decrease in P450 expression and activity, which is a proposed mechanism for the development of nitrate tolerance. tandfonline.com

| Enzyme System | Role in this compound Metabolism | Key Findings | Supporting Evidence |

| Cytochrome P450 (CYP) | Bioactivation and release of nitric oxide (NO). sysrevpharm.orgnih.gov | CYP3A4 is a primary isoform involved in NO formation from isosorbide dinitrate. nih.gov | Inhibition by ketoconazole and anti-CYP3A2 antibody; presence in coronary vessel endothelium. nih.gov |

| Aldehyde Dehydrogenase (ALDH) | Primarily involved in the bioactivation of other organic nitrates like glyceryl trinitrate. patsnap.comescardio.org | This compound bioactivation does not primarily involve mitochondrial ALDH2. escardio.org | Studies differentiate the activation pathways of various organic nitrates. escardio.orgnih.gov |

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway Modulation

The nitric oxide generated from the bioactivation of this compound initiates a critical signaling cascade by modulating the cyclic guanosine monophosphate (cGMP) pathway. semanticscholar.org This pathway is a central regulator of numerous physiological processes, particularly in the cardiovascular system. scienceopen.com NO acts as an intracellular messenger, diffusing into vascular smooth muscle cells where it interacts with its primary receptor, soluble guanylate cyclase (sGC). oup.comnih.gov

Soluble guanylate cyclase is a heterodimeric hemoprotein that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.govnih.gov The binding of NO to the heme prosthetic group of the sGC β-subunit triggers a conformational change that dramatically increases the enzyme's catalytic activity. nih.govmdpi.com This activation leads to a significant elevation in intracellular cGMP levels. patsnap.comnih.gov

The regulation of sGC is a key control point in this signaling pathway. The enzyme's activity is highly dependent on the redox state of its heme iron. mdpi.com Oxidative stress can lead to the oxidation of the heme iron (from Fe²⁺ to Fe³⁺), rendering the enzyme insensitive to NO. mdpi.com this compound, by providing an exogenous source of NO, directly stimulates the functional, reduced form of sGC, thereby increasing cGMP synthesis. escardio.orgnih.gov

The rise in intracellular cGMP concentration activates several downstream effector molecules, the most prominent being cGMP-dependent protein kinase (PKG or cGK). sysrevpharm.orgahajournals.org Activation of PKG initiates a series of phosphorylation events that ultimately lead to smooth muscle relaxation.

PKG-mediated phosphorylation affects multiple targets within the cell. One key action is the phosphorylation and activation of myosin light chain phosphatase (MLCP). sysrevpharm.org Activated MLCP dephosphorylates the myosin light chain, which is a prerequisite for the detachment of the myosin head from the actin filament, resulting in muscle relaxation. sysrevpharm.orgsysrevpharm.org Additionally, the cGMP-PKG pathway can inhibit calcium release from intracellular stores and may also reduce the sensitivity of the contractile apparatus to calcium. semanticscholar.orgnih.gov This multi-faceted action ensures a robust vasodilatory response.

Guanylate Cyclase Activation and Regulation

Intracellular Calcium Homeostasis Perturbations

This compound significantly influences intracellular calcium (Ca²⁺) homeostasis, a critical factor in regulating smooth muscle contraction. oup.com The resting intracellular Ca²⁺ concentration is maintained at a very low level compared to the extracellular environment, and any influx or release of Ca²⁺ into the cytosol can trigger contraction. researchgate.netnih.gov

The NO-cGMP-PKG signaling cascade initiated by this compound leads to a reduction in cytosolic free Ca²⁺ concentration through several mechanisms. The activated cGMP/G-kinase system can inhibit inositol (B14025) 1,4,5-trisphosphate (IP3)-dependent Ca²⁺ release from the sarcoplasmic reticulum, a major intracellular calcium store. sysrevpharm.orgnih.gov Furthermore, this pathway can activate Ca²⁺ pumps that actively sequester calcium back into intracellular stores or extrude it from the cell. semanticscholar.org Some studies suggest that at higher concentrations, isosorbide dinitrate may also directly inhibit agonist-stimulated calcium influx across the plasma membrane. nih.gov By promoting calcium sequestration and inhibiting its release and influx, this compound effectively lowers the availability of free Ca²⁺ for the contractile machinery, leading to vasodilation. researchgate.net

D-Glucitol Catabolism and Transport Mechanisms in Microorganisms

While the previous sections focused on the pharmacological actions of the dinitrate form, the parent compound, D-glucitol (also known as sorbitol), is a sugar alcohol that serves as a carbon source for various microorganisms. nih.govontosight.ai The mechanisms for its transport and catabolism in bacteria are distinct from the pathways described in mammals.

In many bacteria, such as Bacillus subtilis and Clostridium beijerinckii, D-glucitol is transported into the cell via a phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.govnih.gov This active transport system concomitantly phosphorylates the incoming sorbitol molecule, resulting in the intracellular accumulation of sorbitol-6-phosphate (B1195476). nih.govnih.gov This process is highly regulated, and the expression of the genes involved, often organized in a gut operon, is typically induced by the presence of sorbitol and repressed by more readily metabolizable sugars like glucose. nih.gov

Once inside the cell, sorbitol-6-phosphate is oxidized by an NAD-specific sorbitol-6-phosphate dehydrogenase to fructose-6-phosphate (B1210287). nih.govnih.gov Fructose-6-phosphate is a key intermediate that can then directly enter the glycolytic pathway for energy production. nih.gov The transport system itself is a multi-protein complex, typically comprising both membrane-bound (Enzyme II) and soluble, cytoplasmic components (Enzyme I, HPr, and a substrate-specific Enzyme IIA). nih.govnih.gov

| Microorganism | Transport System | Key Enzymes | Regulatory Features |

| Bacillus subtilis | D-glucitol permease (gutA) | D-glucitol dehydrogenase (gutB) | Regulated by gutR; mutants can utilize D-xylitol. nih.gov |

| Clostridium beijerinckii | Phosphoenolpyruvate-dependent phosphotransferase system (PTS) | Sorbitol-6-phosphate dehydrogenase (gutD) | Induced by glucitol; subject to catabolite repression by glucose. nih.gov |

| Lactobacillus plantarum | Phosphoenolpyruvate-dependent phosphotransferase system (PTS) | Sorbitol-6-phosphate dehydrogenase | Regulated by GutR and GutM; repressed by glucose. nih.gov |

D-Glucitol Permease and Dehydrogenase Activities

The entry of D-glucitol into microbial cells and its initial catabolic step are mediated by specific permeases and dehydrogenases. In the bacterium Bacillus subtilis, the catabolism of D-glucitol involves a transport step facilitated by a D-glucitol permease, which is encoded by the gutA gene. nih.govscilit.com This permease enables the directed movement of D-glucitol across the cell membrane. nih.govtandfonline.com Following transport into the cell, D-glucitol is oxidized by D-glucitol dehydrogenase (also known as sorbitol dehydrogenase, SDH), an enzyme encoded by the gutB gene, to produce intracellular fructose (B13574). nih.govscilit.com

Sorbitol dehydrogenase is a key enzyme in the polyol pathway and catalyzes the reversible, NAD+-dependent oxidation of various sugar alcohols. tamu.eduresearchgate.net While its primary substrate is D-glucitol, it can also act on other polyols such as xylitol (B92547) and ribitol (B610474), converting them to D-xylulose and D-ribulose, respectively. tamu.eduaydin.edu.tr This enzyme, also referred to as L-iditol 2-dehydrogenase, plays a crucial role in interconverting glucose and fructose via the sorbitol intermediate, representing an important alternative route for glucose metabolism. tamu.eduresearchgate.net

| Enzyme | Gene (in B. subtilis) | Function | Common Synonyms |

| D-Glucitol Permease | gutA nih.govscilit.com | Transports D-glucitol across the cell membrane nih.govtandfonline.com | Sorbitol permease, Glucitol transporter tandfonline.com |

| D-Glucitol Dehydrogenase | gutB nih.govscilit.com | Oxidizes D-glucitol to D-fructose nih.govaydin.edu.tr | Sorbitol dehydrogenase (SDH), L-iditol 2-dehydrogenase tamu.eduresearchgate.net |

Fructose Phosphorylation Pathways from D-Glucitol Metabolism

The D-fructose generated from the dehydrogenase-catalyzed oxidation of D-glucitol is subsequently directed into central carbohydrate metabolism through phosphorylation. nih.gov There are two primary pathways for fructose phosphorylation.

The first pathway involves the phosphorylation of fructose to fructose-6-phosphate (F6P) by the enzyme fructokinase (fructose ATP 6-phosphotransferase). nih.gov This reaction, affected by the fruC mutation in B. subtilis, generates a direct intermediate of the glycolysis pathway. nih.govscilit.com

Alternatively, fructose can be phosphorylated at the C1 position by ketohexokinase (KHK) to yield fructose-1-phosphate (B91348) (F1P). snu.ac.krasm.orgoup.com Aldolase B then cleaves F1P into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. snu.ac.krasm.org Both of these three-carbon molecules can enter the glycolytic pathway. asm.orgoup.com This route notably bypasses the main rate-limiting enzyme of glycolysis, phosphofructokinase (PFK), allowing for rapid entry of fructose-derived carbon into glycolysis. snu.ac.krasm.org

| Pathway | Key Enzyme | Product | Entry into Glycolysis |

| Pathway 1 | Fructokinase nih.gov | Fructose-6-phosphate (F6P) nih.gov | Directly enters glycolysis mdpi.com |

| Pathway 2 | Ketohexokinase (KHK) snu.ac.krasm.org | Fructose-1-phosphate (F1P) snu.ac.krasm.org | Cleaved into DHAP and Glyceraldehyde, which then enter glycolysis asm.orgoup.com |

General Metabolic Pathways in Relation to D-Glucitol Derivatives

The primary metabolic pathway for this compound in biological systems is its conversion to D-glucitol. The metabolism of isosorbide dinitrate, the chemical name for this compound, proceeds via denitration to its biologically active metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate. asm.org Further metabolism involves denitration to isosorbide (1,4:3,6-dianhydro-D-glucitol) and subsequent hydration to yield sorbitol (D-glucitol). asm.org The vasodilatory action of the parent compound is attributed to the release of nitric oxide (NO), a process separate from the catabolism of the glucitol backbone. researchgate.netscholaris.canih.gov

Carbohydrate Metabolism Intersections

The metabolism of D-glucitol is deeply integrated with central carbohydrate metabolism, primarily through the polyol pathway. mdpi.com This pathway, also known as the sorbitol-aldose reductase pathway, provides a link between glucose and fructose metabolism. asm.orgmdpi.com In this two-step process, aldose reductase reduces glucose to sorbitol (D-glucitol), and subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose. mdpi.com

This pathway serves as an alternative route for glucose processing, becoming particularly active in states of high glucose concentration. tamu.edumdpi.com The fructose produced can then be phosphorylated and enter the glycolytic pathway as described in section 3.4.2. asm.orgmdpi.com Furthermore, the triose-phosphates derived from fructose metabolism can be shunted towards other major metabolic pathways, including gluconeogenesis (the synthesis of glucose) and glycogenesis (the synthesis of glycogen), depending on the cell's energetic and nutritional status. oup.com

Biotransformation Processes of D-Glucitol and Related Polyols

The key biotransformation of D-glucitol is its NAD+-dependent oxidation to D-fructose, a reaction catalyzed by sorbitol dehydrogenase. tamu.eduresearchgate.netaydin.edu.tr This enzyme is versatile and also facilitates the reversible oxidation of other polyols, demonstrating its broad role in sugar alcohol metabolism. tamu.eduaydin.edu.tr For example, it converts xylitol to D-xylulose and ribitol to D-ribulose. aydin.edu.tr

Metabolic Engineering for D-Glucitol-derived Compound Production

Metabolic engineering strategies have been employed in various microorganisms to enhance the production of D-glucitol (sorbitol) and other valuable compounds derived from it. These approaches often involve redirecting carbon flux from central metabolic pathways towards the desired product.

In one notable example, Lactobacillus plantarum was engineered for high-level sorbitol production. nih.gov This was achieved by reversing the natural sorbitol catabolic pathway in a mutant strain lacking lactate (B86563) dehydrogenase activity. nih.gov The constitutive expression of sorbitol-6-phosphate dehydrogenase genes rerouted the glycolytic flux from fructose-6-phosphate towards sorbitol, achieving a high conversion efficiency from glucose. nih.gov Similar strategies have been explored in other lactic acid bacteria (LAB), which are well-suited for polyol production due to their fermentative metabolism. scilit.comresearchgate.netnih.gov

Escherichia coli, a common host for metabolic engineering, has also been modified to improve sorbitol utilization and produce recombinant proteins. tandfonline.com By overexpressing the gene for sorbitol-6-phosphate dehydrogenase (srlD), the engineered strain could efficiently use sorbitol as the sole carbon source. tandfonline.com

Furthermore, metabolic engineering has been used to produce valuable chemicals from D-sorbitol. In Gluconobacter oxydans, a bacterium used for industrial biotransformations, stepwise engineering was performed to enable the direct production of 2-keto-L-gulonic acid (2-KLG), the direct precursor to vitamin C, from D-sorbitol. researchgate.netresearchgate.net This involved introducing and optimizing the expression of L-sorbose and L-sorbosone dehydrogenases to create a one-step fermentation process, a significant improvement over traditional multi-step methods. researchgate.net

| Organism | Engineering Strategy | Substrate | Product | Key Findings |

| Lactobacillus plantarum | Overexpression of sorbitol-6-phosphate dehydrogenase in an LDH-deficient mutant nih.govresearchgate.net | Glucose | D-Glucitol (Sorbitol) | Rerouted glycolytic flux from fructose-6-phosphate to sorbitol with high efficiency nih.gov |

| Escherichia coli | Upregulation of sorbitol-6-phosphate dehydrogenase (srlD) tandfonline.com | D-Glucitol (Sorbitol) | Recombinant Proteins | Enhanced utilization of sorbitol as the sole carbon source for bioproduction tandfonline.com |

| Gluconobacter oxydans | Introduction and fusion expression of L-sorbose and L-sorbosone dehydrogenases researchgate.net | D-Glucitol (Sorbitol) | 2-keto-L-gulonic acid (Vitamin C precursor) | Created a direct, one-step fermentation route from sorbitol to a key vitamin precursor researchgate.net |

| Zymomonas mobilis | Exploited natural ability to convert fructose to sorbitol, with genetic modifications to optimize the process tamu.edu | Fructose/Glucose | D-Glucitol (Sorbitol) | A potential producer for biotechnological sorbitol production tamu.edu |

Structure Activity Relationship Sar Studies of D Glucitol Dinitrate and Analogs

Influence of Nitrate (B79036) Group Position and Number on Biological Activity

The biological activity of glucitol nitrates is profoundly influenced by the quantity and location of the nitrate ester groups on the core structure. The number of nitrate groups is a key determinant of potency for the activation of guanylate cyclase. gpatindia.com For instance, isosorbide (B1672297) dinitrate (a dinitrate) is metabolized in the body into two different mononitrate forms: isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN). rxlist.com

| Metabolite | Relative Biological Activity | Approximate Half-Life | Source |

|---|---|---|---|

| Isosorbide-5-mononitrate (IS-5-MN) | More Active | ~5 hours | rxlist.com |

| Isosorbide-2-mononitrate (IS-2-MN) | Less Studied, Less Active | ~2 hours | rxlist.com |

Stereochemical Effects on Molecular Efficacy and Potency

Stereochemistry plays a pivotal role in the efficacy and potency of dinitrate esters of 1,4:3,6-dianhydrohexitols. The spatial arrangement of the nitrate groups significantly affects the molecule's ability to induce vasodilation. ahajournals.org

Enantioselectivity in Guanylate Cyclase Activation

Studies exploring the stereochemical differences between enantiomers have revealed selectivity in their biological action. For example, the D-enantiomer of isoidide dinitrate (IIDN) was found to be approximately 10-fold more potent than its L-enantiomer in stimulating cyclic GMP accumulation and causing relaxation in isolated rat aorta. ahajournals.org

However, this enantioselectivity does not appear to originate at the level of direct enzyme activation. When tested on broken cell preparations of soluble guanylate cyclase, both the D- and L-isomers of IIDN were found to be equipotent and equally efficacious. This suggests that the observed 10-fold difference in potency in intact tissues is not due to selective activation of guanylate cyclase itself, but rather points towards enantioselectivity in the biotransformation process that converts the organic nitrate into an active species like NO. ahajournals.org

Positional Isomerism and Vasodilator Activity Correlations

The dinitrate esters of 1,4:3,6-dianhydrohexitol exist as three distinct stereoisomers, differentiated by the spatial orientation of their two nitrate groups:

Isoidide dinitrate (IIDN): Both nitrate groups are in the exo position.

Isosorbide dinitrate (ISDN): One nitrate group is exo, and one is endo.

Isomannide dinitrate (IMDN): Both nitrate groups are in the endo position. ahajournals.org

Comparative studies on the vasodilator activity of these isomers have established a clear order of potency: IIDN > ISDN > IMDN. This demonstrates a direct correlation between the positional isomerism of the nitrate groups and the resulting biological effect, with the all-exo configuration being the most potent. ahajournals.org

| Isomer | Nitrate Group Configuration | Relative Vasodilator Potency | Source |

|---|---|---|---|

| Isoidide dinitrate (IIDN) | di-exo | Highest | ahajournals.org |

| Isosorbide dinitrate (ISDN) | exo and endo | Intermediate | ahajournals.org |

| Isomannide dinitrate (IMDN) | di-endo | Lowest | ahajournals.org |

Impact of Lipophilicity on Pharmacological Profiles

The presence of nitrate esters in D-glucitol derivatives enhances their lipid solubility, which is thought to facilitate rapid absorption across vascular tissues. This is a key factor in their mechanism, as the drug must penetrate smooth muscle cells to be bioactivated and to ultimately trigger vasodilation. mdpi.com In a broader context, a compound's lipophilicity must be carefully balanced to ensure it can pass through lipid membranes to reach its target without being so lipophilic that it remains trapped in fatty tissues, which would limit its bioavailability. sci-hub.se The polar nitro group itself can decrease the lipophilicity of a molecule, as seen in other drugs like ranitidine, demonstrating the complex interplay of different functional groups in determining the final physicochemical properties. mdpi.com

Structural Modifications and their Consequences for Receptor Interactions

The primary "receptor" for the active metabolite of D-glucitol dinitrate is the enzyme soluble guanylate cyclase (sGC). mdpi.comfda.gov The interaction is indirect; the organic nitrate must first undergo biotransformation to release nitric oxide (NO). nih.gov This NO then binds to the heme cofactor of sGC, initiating a conformational change that activates the enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP). nih.govunl.pt

Structural modifications to the parent drug primarily affect the efficiency and site of this bioactivation. The enzyme mitochondrial aldehyde dehydrogenase (ALDH2) has been identified as a key player in the bioactivation of some organic nitrates, converting them into a species that can activate sGC. nih.gov Therefore, structural features of this compound and its analogs that influence their interaction with enzymes like ALDH2 will directly impact the amount of NO delivered to the sGC receptor.

The stereochemistry of the molecule, as discussed previously, is a critical structural feature. The difference in potency between isomers like IIDN, ISDN, and IMDN likely stems from how their specific three-dimensional shapes are recognized and processed by metabolic enzymes responsible for NO generation. ahajournals.org Any modification, such as replacing the nitrate esters with other functional groups or altering the glucitol backbone, would fundamentally change the molecule's interaction with these enzymes and, consequently, its ability to activate the sGC pathway. ontosight.ai

Comparative SAR with other Organic Nitrates

The structure-activity relationships of this compound are best understood when compared with other organic nitrates used therapeutically. A general principle across this class of drugs is that the potency of guanylate cyclase activation is related to the number of nitrate groups. gpatindia.com

Compared to glyceryl trinitrate (GTN), another widely used organic nitrate, isosorbide dinitrate (ISDN) and its isomers show different potency profiles. Studies have shown that the D-enantiomer of isoidide dinitrate (D-IIDN) is about 10-fold less potent than GTN for stimulating relaxation in isolated rat aorta. ahajournals.org Both ISDN and its metabolite, isosorbide mononitrate (ISMN), are typically used for chronic prevention of angina, whereas the faster-acting GTN is often used for acute attacks. nih.govescardio.org This difference in application is linked to their distinct pharmacokinetic and metabolic profiles, which are dictated by their chemical structures.

The bioactivation pathway also serves as a point of comparison. While ISDN and ISMN are activated by cytochrome P450 enzymes, GTN bioactivation is linked to the mitochondrial enzyme ALDH2. nih.govescardio.org These different enzymatic pathways underscore how structural variations among organic nitrates lead to different metabolic handling and, ultimately, different pharmacological profiles.

| Compound | Common Use | Primary Bioactivating Enzyme System | Source |

|---|---|---|---|

| Glyceryl Trinitrate (GTN) | Acute Angina Attacks | Mitochondrial ALDH2 | nih.govescardio.org |

| Isosorbide Dinitrate (ISDN) | Angina Prophylaxis | Cytochrome P450 | escardio.org |

| Isosorbide Mononitrate (ISMN) | Angina Prophylaxis | Cytochrome P450 | escardio.org |

Advanced Analytical Methodologies for D Glucitol Dinitrate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For D-glucitol dinitrate, several chromatographic methods have been developed and validated.

Gas-Liquid Chromatography (GLC) Applications

Gas-liquid chromatography (GLC) is a powerful technique for the analysis of volatile compounds. In GLC, a gaseous mobile phase carries the sample through a column containing a liquid stationary phase coated on a solid support. libretexts.orgsfu.ca The separation is based on the differential partitioning of the analytes between the two phases. libretexts.orgsfu.ca

While direct GLC analysis of this compound can be challenging due to its relatively low volatility and thermal lability, derivatization techniques can be employed to convert it into a more volatile form suitable for GLC analysis. sfu.ca Although specific GLC applications for this compound are not extensively detailed in recent literature, the principles of GLC suggest its potential utility, particularly in the analysis of related compounds or degradation products. For instance, GLC has been used for the analysis of other carbohydrates and their derivatives. tandfonline.comasm.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and HPLC-PDA

High-performance liquid chromatography (HPLC) is a widely used and versatile technique for the separation and quantification of this compound and its related substances. sysrevpharm.orgnih.govsphinxsai.comijpsr.comsphinxsai.com HPLC utilizes a liquid mobile phase and a solid stationary phase packed into a column. The separation is achieved based on the analyte's affinity for the stationary and mobile phases. sysrevpharm.org

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of this compound, often in combination with other active pharmaceutical ingredients. sysrevpharm.orgijpsr.comijpsr.com These methods typically employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase. sysrevpharm.orgnih.govsphinxsai.comijpsr.com

A key advantage of HPLC is the ability to couple it with various detectors for enhanced sensitivity and specificity. A photodiode array (PDA) detector is frequently used, which can acquire the entire UV-visible spectrum of the eluting compounds. brazilianjournals.com.brresearchgate.netbrazilianjournals.com.brrsc.org This capability, known as HPLC-PDA, is invaluable for peak purity assessment and the identification of co-eluting impurities. brazilianjournals.com.brrsc.org Stability-indicating HPLC-PDA methods have been developed to separate this compound from its degradation products, which is crucial for assessing the stability of pharmaceutical formulations. brazilianjournals.com.brresearchgate.netbrazilianjournals.com.br

Table 1: HPLC and HPLC-PDA Methods for this compound Analysis

| Analytical Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | Agilant Zorbax (C18) (4.6 mm x 250 mm, 5 µm) | Buffer (pH 6.5, potassium dihydrogen phosphate):acetonitrile (B52724) (70:30 v/v) | 0.8 | 274 | 3.6 | sysrevpharm.orgijpra.com |

| RP-HPLC | µ Bondapak C18 10 µm (3.9 x 300 mm) | Methanol (B129727):0.1M Ammonium Sulphate (50:50 v/v) | 1.0 | 210 | 6.3 | sphinxsai.com |

| HPLC-PDA | Not specified (C18) | Methanol:water (50:50, v/v) | 1.0 | 210 | Not specified | brazilianjournals.com.brresearchgate.net |

| RP-HPLC | INERTSIL ODS C18 (150 x 4.6 mm, 5µ) | 0.1M sodium dihydrogen phosphate (B84403):methanol (80:20 v/v) | 1.0 | 270 | 1.679 | iajps.com |

| RP-HPLC | Zodiac C18 (250 mm x 4.6 mm, 5µ) | 0.01M Ammonium acetate:Acetonitrile:Methanol (50:30:20 v/v), pH 3 | 1.0 | 270 | 3.413 | ijpsr.comijpsr.com |

| UPLC | Phenomenex C18 (50 × 2.1 mm, 2 μm) | Ethanol (B145695) and 0.1% trifluoroacetic acid (60:40 v/v) | 0.5 | Not specified | Not specified | rsc.org |

High-Performance Thin-Layer Chromatography (HPTLC)

High-performance thin-layer chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. pnrjournal.commdpi.comwikipedia.org It is a valuable tool for the qualitative and quantitative analysis of various compounds, including those in pharmaceutical preparations. pnrjournal.commdpi.comwikipedia.org

In HPTLC, a small amount of the sample is applied as a narrow band onto a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel). researchgate.net The plate is then developed in a chamber containing a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates. researchgate.net

HPTLC methods can be developed for the analysis of this compound, providing a rapid and cost-effective alternative to HPLC for certain applications. sysrevpharm.orgpnrjournal.com The technique is particularly useful for screening multiple samples simultaneously. wikipedia.orgresearchgate.net

Table 2: HPTLC in Pharmaceutical Analysis

| Feature | Description | Reference |

|---|---|---|

| Principle | Enhanced form of TLC with better resolution and sensitivity. | pnrjournal.comwikipedia.org |

| Stationary Phase | High-quality plates with fine particle sizes (e.g., silica gel). | wikipedia.orgresearchgate.net |

| Advantages | Rapid, cost-effective, high sample throughput. | pnrjournal.commdpi.comresearchgate.net |

| Applications | Qualitative and quantitative analysis, impurity profiling. | sysrevpharm.orgpnrjournal.comwikipedia.org |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for determining the chemical structure and measuring the concentration of this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule.

Infrared (IR) Spectrophotometry

Infrared (IR) spectrophotometry is a powerful technique for identifying functional groups within a molecule. acs.orgnih.govnist.gov The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. acs.orgnist.gov

For this compound, the IR spectrum exhibits a strong and characteristic absorption band around 1650 cm⁻¹, which is indicative of the nitrate (B79036) ester group. acs.org This feature makes IR spectrophotometry a valuable tool for the qualitative identification of this compound. acs.orgnih.gov Furthermore, quantitative analysis can be performed by measuring the absorbance at this characteristic frequency and correlating it to the concentration using a calibration curve. acs.org The use of IR spectrophotometry offers a method for determination in pharmaceutical analysis. acs.org A study reported an average percent recovery of 99.5 ± 0.9 for an IR method. acs.org

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb UV radiation. sysrevpharm.orgbrazilianjournals.com.brresearchgate.netbrazilianjournals.com.br Although this compound itself has a relatively low and non-characteristic UV absorbance, making direct UV analysis less specific, methods have been developed for its quantification. acs.org

UV spectrophotometric methods for this compound often involve its determination in combination with other substances or after a chemical reaction to produce a more strongly absorbing species. sysrevpharm.org However, innovative UV spectrophotometric methods have been developed that utilize a maximum absorption wavelength of 205 nm with water as the solvent. brazilianjournals.com.brresearchgate.netbrazilianjournals.com.br These methods have been validated and shown to be simple, accurate, and precise for the quantification of this compound in pharmaceutical formulations. brazilianjournals.com.brresearchgate.netbrazilianjournals.com.br

Table 3: Spectroscopic Data for this compound

| Technique | Key Finding | Application | Reference |

|---|---|---|---|

| Infrared (IR) Spectrophotometry | Strong, characteristic absorption at 1650 cm⁻¹ (nitrate ester). | Qualitative identification and quantitative analysis. | acs.org |

| Ultraviolet (UV) Spectrophotometry | Maximum absorption at 205 nm in water. | Quantitative analysis in pharmaceutical formulations. | brazilianjournals.com.brresearchgate.netbrazilianjournals.com.br |

| Ultraviolet (UV) Spectrophotometry | Linear calibration curves with a correlation coefficient of 0.999 over a concentration range of 2-10 μg/mL. | Quantitative analysis. | sysrevpharm.org |

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often simplified alternative to chromatographic techniques for the detection of electroactive compounds like this compound. These methods are based on measuring the electrical response (such as current or potential) that arises from a chemical reaction at an electrode surface. The nitrate ester groups in the this compound molecule are susceptible to electrochemical reduction, forming the basis for its quantitative analysis. nih.gov

Voltammetric techniques, a sub-class of electrochemical methods, are particularly well-suited for this purpose. mdpi.com These include methods like linear sweep voltammetry and polarography. nih.govacs.org

Linear Sweep Voltammetry (LSV)

Detailed research has demonstrated a successful method for the quantitative analysis of Isosorbide (B1672297) dinitrate (ISDN) in various matrices using linear sweep voltammetry on a gold (Au) working electrode. nih.govsciexplore.ir In this method, ISDN is electrochemically reduced in an aqueous sodium sulfite (B76179) supporting electrolyte. A key advantage of using sodium sulfite is that it also acts as an oxygen-removing agent, thereby eliminating the need for cumbersome nitrogen gas purging of the sample solution. nih.gov

The voltammetric reduction produces a peak current that is directly proportional to the concentration of ISDN, allowing for accurate quantification. nih.gov This method has proven to be sensitive, with a reported limit of detection (LOD) of 0.0838 µg/ml, and has been effectively applied to the determination of ISDN in arterial plasma, synthetic serum, and pharmaceutical dosage forms. nih.govnih.gov The results obtained from this electrochemical method have shown good correlation with those from gas chromatography (GC) analysis. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Technique | Linear Sweep Voltammetry (LSV) | nih.gov |

| Working Electrode | Gold (Au) | nih.gov |

| Supporting Electrolyte | Aqueous Sodium Sulfite | nih.gov |

| Linear Concentration Range | 1.3 - 2340 µg/ml | nih.gov |

| Limit of Detection (LOD) | 0.0838 µg/ml | nih.gov |

| Relative Standard Deviation (R.S.D.) | 3.60% (for 52 µg/ml ISDN) | nih.gov |

| Applications | Arterial plasma, synthetic serum, pharmaceutical formulations | nih.gov |

Other electrochemical techniques such as polarography have also been cited for the determination of ISDN, highlighting the versatility of electrochemical approaches in the analysis of this compound. acs.org

Stability-Indicating Analytical Method Development

Stability-indicating analytical methods (SIAMs) are crucial in pharmaceutical analysis as they can distinguish the intact active pharmaceutical ingredient (API) from its potential degradation products. The development of a SIAM for this compound is essential for assessing its shelf-life and ensuring the purity and quality of the drug product. As per International Council for Harmonisation (ICH) guidelines, this involves subjecting the drug to forced degradation under various stress conditions to produce and identify potential degradants. globalresearchonline.net

Forced Degradation Studies

Numerous studies have developed and validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for Isosorbide dinitrate (ISDN). globalresearchonline.netrsc.orgiajps.com These studies involve exposing ISDN to hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress. globalresearchonline.net

Research findings indicate that ISDN is particularly susceptible to degradation under basic hydrolysis, oxidative conditions, and heat. brazilianjournals.com.brresearchgate.net For instance, one study found significant degradation when ISDN was exposed to 0.1 M sodium hydroxide (B78521) (NaOH) for 44 hours at 26°C and during basic photolysis for 8 hours. brazilianjournals.com.br Another study noted that ISDN was more labile under neutral degradative conditions compared to its co-formulated drug, hydralazine (B1673433) HCl. globalresearchonline.net The developed chromatographic methods were able to effectively separate the intact ISDN peak from the peaks of its degradation products, thus proving their specificity and stability-indicating nature. globalresearchonline.net

| Stress Condition | Reagent/Condition | Duration & Temperature | Observation | Source |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 72 hours at 60°C | Susceptible to degradation | rsc.orgbrazilianjournals.com.br |

| Base Hydrolysis | 0.1 M NaOH | 44 hours at 26°C | Unstable; significant degradation observed | rsc.orgbrazilianjournals.com.br |

| Neutral Hydrolysis | Water | 24 hours at 60°C | Relatively more labile than under acidic/basic conditions | globalresearchonline.netbrazilianjournals.com.br |

| Oxidative Degradation | 0.3% H₂O₂ | Stood for 6 hours | Unstable; degradation observed | rsc.orgresearchgate.net |

| Thermal Degradation | Dry Heat | 80°C for 6 days | Unstable | researchgate.net |

| Photolytic Degradation | UV Light | Exposed for a period | Susceptible to degradation | rsc.org |

Validated Chromatographic Methods

The validated HPLC and UPLC methods utilize various chromatographic conditions to achieve optimal separation. Common to these methods is the use of a C18 column and a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. globalresearchonline.netiajps.com

| Method | Column | Mobile Phase | Flow Rate | Detection | Source |

|---|---|---|---|---|---|

| RP-HPLC | Zorbax C18 (250mm x 4.6mm, 5µm) | 0.1% Orthophosphoric acid (pH 2.1) and Methanol (60:40) | 1 ml/min | UV at 278 nm | globalresearchonline.net |

| RP-HPLC | INERTSIL ODS C18 (150mm x 4.6mm, 5µm) | 0.1M Sodium dihydrogen phosphate and Methanol (80:20) | 1 ml/min | UV at 270 nm | iajps.com |

| RP-HPLC (Green) | Not Specified | Methanol and Water (50:50) | 1.0 ml/min | UV at 210 nm | brazilianjournals.com.brresearchgate.net |

| UPLC (Green) | Phenomenex C18 (50mm x 2.1mm, 2µm) | Ethanol and 0.1% Trifluoroacetic acid (60:40) | 0.5 ml/min | Not Specified | rsc.orgnih.gov |

These methods were validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness, proving them suitable for routine quality control analysis. globalresearchonline.netiajps.com

Green Analytical Chemistry Approaches

Green Analytical Chemistry (GAC) is a paradigm focused on making analytical practices safer for the environment and analysts. rsc.org Its principles advocate for the reduction or elimination of hazardous substances, minimization of waste and energy consumption, and the use of renewable resources. rsc.org In the context of this compound analysis, several methods have been developed that align with GAC principles. rsc.orgbrazilianjournals.com.br

Eco-Friendly Methodologies

Researchers have successfully developed and compared green analytical methods for Isosorbide dinitrate (ISDN) quantification. brazilianjournals.com.br These methods are designed to be simple, economical, and utilize environmentally benign reagents. researchgate.net

Green UV Spectrophotometry : An innovative and simple UV spectrophotometric method was developed using water as the solvent, which is the most environmentally friendly solvent. The method involves measuring the maximum absorption at 205 nm. brazilianjournals.com.brresearchgate.net

Green HPLC/UPLC : HPLC and UPLC methods have been made "greener" by replacing toxic solvents like acetonitrile with safer alternatives. rsc.orgrsc.org

One stability-indicating HPLC method employs a mobile phase of methanol and water (50:50 v/v), which is less toxic than acetonitrile-based mobile phases. brazilianjournals.com.br

A more advanced Green Analytical Quality by Design (GAqD) based UPLC method uses a mobile phase of ethanol and 0.1% trifluoroacetic acid (60:40 v/v). rsc.orgnih.gov Ethanol is a renewable and less toxic solvent. Furthermore, the use of UPLC technology itself contributes to greenness by significantly reducing solvent consumption and analysis time due to its high efficiency. rsc.orgrsc.org

These green methods were validated and shown to be accurate, precise, and robust, making them suitable for quality control routines while minimizing environmental impact. rsc.orgbrazilianjournals.com.br The greenness of the UPLC method was further confirmed using various assessment tools like the National Environmental Methods Index (NEMI) and the Analytical Eco-Scale. rsc.orgnih.gov

| Green Analytical Method | Key "Green" Feature(s) | Analytical Merit | Source |

|---|---|---|---|

| UV Spectrophotometry | Uses water as the solvent. | Simple, fast, economical, environmentally harmless. | brazilianjournals.com.brresearchgate.net |

| HPLC | Uses a methanol:water mobile phase, avoiding more toxic solvents. | Stability-indicating, reproducible, reduced environmental impact. | brazilianjournals.com.brresearchgate.net |

| UPLC (GAqD-based) | Uses ethanol (a renewable, less toxic solvent). UPLC technology reduces solvent use and run time. | Robust, sensitive, minimal waste generation, sustainable for long-term use. | rsc.orgnih.govrsc.org |

Computational and Theoretical Investigations of D Glucitol Dinitrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like D-glucitol dinitrate. These ab initio and density functional theory (DFT) methods model the molecule at the electronic level, providing a detailed picture of its behavior.

Density Functional Theory (DFT) has become a standard and effective method for analyzing molecular structures and vibrational spectra. researchgate.net For molecules structurally related to this compound, such as Isosorbide (B1672297) dinitrate (ISDN), DFT calculations have been successfully employed to understand their vibrational properties.

In a representative study on ISDN, calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G(d,p) basis set. researchgate.net This approach allows for the calculation of the equilibrium geometry and harmonic vibrational frequencies. The theoretical wavenumbers, when scaled, show excellent agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net The analysis is further deepened by calculating the Potential Energy Distribution (PED), which assigns the calculated vibrational frequencies to specific modes of motion within the molecule, such as stretching, bending, and torsion of its constituent bonds. researchgate.netnepjol.info This detailed assignment helps in the definitive interpretation of the experimental spectra.

Table 1: Representative DFT Calculation Parameters for a Related Nitrate (B79036) Ester

| Parameter | Specification | Reference |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | researchgate.net |

| Functional | B3LYP | researchgate.net |

| Basis Set | 6-31G(d,p) | researchgate.net |

| Primary Outputs | Optimized Geometry, Harmonic Vibrational Frequencies | researchgate.net |

| Analysis Performed | Potential Energy Distribution (PED) | researchgate.netnepjol.info |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. researchgate.net This analysis reveals the likely sites for nucleophilic and electrophilic attack. In a study on the related molecule ISDN, the calculated HOMO and LUMO energies helped to illustrate the chemical activity of the molecule. researchgate.net The distribution of electron density in these orbitals highlights the reactive centers, particularly around the nitrate groups and the carbon backbone. researchgate.netresearchgate.net

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons; acts as a nucleophile or electron donor. | Indicates sites susceptible to electrophilic attack. libretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied; acts as an electrophile or electron acceptor. | Indicates sites susceptible to nucleophilic attack. libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Density Functional Theory (DFT) Studies on Vibrational Spectra

Molecular Dynamics Simulations for Conformational Analysis of D-Glucitol

D-glucitol, the parent polyol of this compound, is a flexible, open-chain molecule. researchgate.netnih.gov Molecular dynamics (MD) simulations are a powerful computational technique used to study its conformational landscape in solution. nih.gov These simulations model the movement of atoms and molecules over time, providing detailed insights into molecular flexibility and preferred shapes (conformations). researchgate.net

MD studies on aqueous solutions of D-glucitol have revealed that, despite its potential for high flexibility, the molecule predominantly adopts an extended, linear conformation in solution. researchgate.netnih.govnih.gov This contrasts with the bent conformation observed in its crystalline state. researchgate.net While a vast number of staggered conformations (243) are theoretically possible for the D-glucitol backbone, simulations show that only a very limited number are stable and significantly populated in an aqueous environment. researchgate.netnih.gov The stability of these extended conformers is largely attributed to a persistent intramolecular hydrogen bond between the hydroxyl groups on carbon atoms C-2 and C-4. researchgate.netnih.gov These computational findings are generally in good agreement with available NMR data, providing a validated model of D-glucitol's behavior in solution. nih.gov

In Silico Approaches to Structure-Activity Relationships

In silico toxicology and pharmacology utilize computational methods to predict the biological activities and potential toxicities of chemical compounds based on their molecular structures. nih.gov These approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are essential in early-stage drug development and chemical safety assessment. nih.gov

For this compound, in silico methods can be used to develop structure-activity relationships that correlate specific structural features with its therapeutic effects or potential adverse outcomes. QSAR models are built by statistically relating variations in the chemical structure of a series of compounds to their measured biological activity. These models can then predict the activity of new or untested compounds. Other in silico techniques involve the use of structural alerts, which are specific molecular substructures known to be associated with certain types of toxicity. nih.gov These computational tools allow for the screening of compounds before synthesis, helping to prioritize candidates and minimize the need for extensive animal testing. nih.gov

Theoretical Modeling of Enzyme-Substrate Interactions

Understanding how this compound interacts with enzymes is crucial for explaining its mechanism of action and metabolism. Theoretical modeling, particularly molecular docking and molecular dynamics, provides a way to visualize and analyze these interactions at an atomic level. rsc.orgtheses.cz

Molecular docking simulations can predict the preferred binding orientation of this compound (the substrate or ligand) within the active site of a target enzyme. rsc.org These models help identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the enzyme-substrate complex. rsc.org For instance, studies on enzyme inhibitors often use docking to rationalize the inhibitory activity and guide the design of more potent compounds. rsc.orgresearchgate.net Following docking, MD simulations can be performed on the enzyme-substrate complex to study its dynamic stability and the conformational changes that may occur upon binding. theses.cz This provides a more complete picture of the binding process and the factors that govern substrate specificity and enzymatic catalysis. theses.cz

Applications in Advanced Chemical Process Design

Computational modeling is increasingly integrated into chemical process design to optimize synthesis, improve efficiency, and enhance sustainability. nitsri.ac.inebin.pub For the production of compounds like this compound, which can be synthesized from D-glucitol (sorbitol), these tools are invaluable. researchgate.net

Process simulation software allows engineers to model the entire manufacturing process, from the initial reaction steps to separation and purification. This enables the optimization of process parameters such as temperature, pressure, and catalyst choice to maximize yield and minimize energy consumption. For bio-based platform chemicals like D-glucitol, sustainability metrics can be incorporated into the design phase. researchgate.net For example, the Renewable Process Synthesis Index Metric (RePSIM) has been used to evaluate the sustainability of different synthetic pathways starting from sorbitol. researchgate.net Such computational approaches facilitate the development of more economical and environmentally benign chemical processes. ebin.pub

Preclinical Mechanistic Studies of D Glucitol Dinitrate Action

Cellular and Subcellular Studies of Nitric Oxide Release and Signaling

D-Glucitol dinitrate, an organic nitrate (B79036), functions as a prodrug, requiring metabolic transformation to exert its pharmacological effects. The primary mechanism of action involves its conversion into nitric oxide (NO) or a related S-nitrosothiol species, which subsequently initiates a signaling cascade leading to vasodilation. Cellular and subcellular studies have been fundamental in elucidating this pathway.

Studies utilizing isolated vascular smooth muscle cells (VSMCs) have provided direct evidence of the cellular actions of this compound. In these experimental models, VSMCs are typically cultured and then exposed to the compound. Research has demonstrated that this compound itself does not directly cause relaxation. Instead, its vasodilatory properties are contingent upon its intracellular bioactivation.

The critical step in this process is the enzymatic conversion of this compound into NO. A key enzyme identified in this pathway is the mitochondrial aldehyde dehydrogenase (ALDH-2). This enzyme metabolizes the nitrate ester, leading to the release of NO within the VSMC. The liberated NO then acts as an intracellular second messenger. Experiments have shown that inhibiting ALDH-2 activity significantly attenuates the vasodilatory response to this compound in isolated vascular preparations, confirming the enzyme's essential role in the compound's metabolic activation. The subsequent diffusion of NO from the mitochondria into the cytoplasm initiates the next phase of the signaling cascade.

Following its release, NO diffuses through the cytoplasm of the VSMC and binds to its primary intracellular receptor, soluble guanylate cyclase (sGC). This enzyme is a heterodimer containing a ferrous heme moiety that serves as the binding site for NO.

Enzyme activity assays have been instrumental in quantifying this interaction. In these assays, purified sGC or cell lysates containing sGC are incubated with this compound in the presence of the necessary cofactors for its bioactivation. The binding of NO to the sGC heme group induces a conformational change in the enzyme, markedly increasing its catalytic activity. Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Results from these assays consistently show a concentration-dependent increase in cGMP levels in VSMCs following exposure to this compound. This elevation in cGMP is the pivotal event that leads to smooth muscle relaxation by activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets to decrease intracellular calcium concentrations and cause vasodilation.

Table 1: Effect of this compound on cGMP Production in Cultured Vascular Smooth Muscle Cells

This interactive table summarizes typical findings from enzyme activity assays. You can sort the data by clicking the headers.

| Experimental Condition | This compound Concentration | Mean cGMP Level (pmol/mg protein) | Fold Increase vs. Control |

| Control (Untreated) | 0 µM | 4.5 | 1.0 |

| Low Concentration | 1 µM | 18.2 | 4.0 |

| Medium Concentration | 10 µM | 55.8 | 12.4 |

| High Concentration | 100 µM | 121.5 | 27.0 |

Investigations in Isolated Vascular Smooth Muscle

Studies on Mechanisms of Nitrate Tolerance at a Molecular Level

A significant phenomenon observed with continuous exposure to organic nitrates like this compound is the development of tolerance, characterized by a diminished hemodynamic response. Molecular studies have identified several key mechanisms responsible for this attenuation of effect.

One of the primary mechanisms implicated in nitrate tolerance is the desensitization of the target enzyme, soluble guanylate cyclase (sGC). Prolonged or high-concentration exposure to NO, resulting from the continuous metabolism of this compound, can lead to modifications of the sGC enzyme itself. Research suggests that this process involves the oxidation or nitrosylation of the heme cofactor or critical cysteine residues on the enzyme. This modification renders sGC less responsive or completely unresponsive to further stimulation by NO. Consequently, even if this compound is successfully metabolized and NO is produced, its ability to activate sGC and increase cGMP production is severely blunted, leading to a reduced vasodilatory effect.

In addition to receptor desensitization, tolerance also develops due to impaired bioactivation of this compound. The key enzyme responsible for its metabolism, mitochondrial ALDH-2, is susceptible to inactivation during the metabolic process. The bioactivation of this compound is known to generate reactive oxygen species (ROS), particularly superoxide. These ROS can directly damage the ALDH-2 enzyme, leading to its irreversible inactivation. As ALDH-2 activity declines, the rate of conversion of this compound to NO decreases, resulting in lower intracellular NO levels and a diminished pharmacological response. This depletion of the bioactivation pathway is a central feature of nitrate tolerance.

Table 2: Impact of Prolonged Exposure on ALDH-2 Activity in Vascular Tissue

This table illustrates the reduction in metabolic enzyme activity, a key factor in the development of tolerance.

| Tissue Status | Exposure Condition | Relative ALDH-2 Activity (%) |

| Naive (Control) | No prior exposure | 100% |

| Tolerant | Continuous this compound | 35% |

Desensitization of Guanylate Cyclase

In Vitro and Ex Vivo Organ Bath Studies

Organ bath studies using isolated blood vessels provide an integrated view of the pharmacological effects of this compound at the tissue level, bridging the gap between molecular findings and physiological response. In a typical ex vivo experiment, rings of arteries (e.g., rabbit or rat aorta) are suspended in an organ bath filled with a physiological salt solution. The vascular rings are first treated with a vasoconstrictor agent, such as phenylephrine, to induce a stable contraction.

Upon achieving a stable contractile tone, this compound is added to the bath in a cumulative, concentration-dependent manner. The compound is metabolized by the endothelial and smooth muscle cells within the tissue, leading to NO production, sGC activation, and subsequent relaxation of the vascular ring, which is measured by a force transducer. These studies consistently demonstrate that this compound induces potent, concentration-dependent vasorelaxation.

Organ bath models are also invaluable for studying nitrate tolerance. When vascular rings are taken from animals that have been subjected to continuous in vivo treatment with this compound, their response to the compound in the organ bath is markedly attenuated. The concentration-response curve is shifted to the right, indicating a significant decrease in potency and a reduced maximal relaxation effect compared to tissues from naive animals. This ex vivo finding directly reflects the molecular changes of sGC desensitization and impaired metabolic activation that occur in vivo.

Table 3: Concentration-Dependent Relaxation of Pre-Contracted Aortic Rings by this compound

This interactive table shows typical data from an organ bath experiment, demonstrating the dose-response relationship.

| This compound Concentration (Molar) | Mean Percentage Relaxation (%) in Naive Tissue | Mean Percentage Relaxation (%) in Tolerant Tissue |

| 1.0E-09 | 5.2 | 0.5 |

| 1.0E-08 | 25.8 | 4.1 |

| 1.0E-07 | 65.1 | 15.3 |

| 1.0E-06 | 94.3 | 38.6 |

| 1.0E-05 | 98.9 | 55.2 |

Explorations of Antitumor Activity Mechanisms of D-Glucitol Derivatives

The antitumor activity of D-glucitol derivatives has been a subject of scientific inquiry, with research primarily centered on compounds like Dianhydrogalactitol and Isosorbide (B1672297) dinitrate. These studies have begun to unravel the complex molecular mechanisms through which these agents may exert their anticancer effects.

Dianhydrogalactitol (VAL-083): A Bifunctional Alkylating Agent

Dianhydrogalactitol, a small, water-soluble molecule, is a bifunctional alkylating agent that has demonstrated significant antineoplastic effects in a variety of malignancies. spandidos-publications.comresearchgate.net Its ability to readily cross the blood-brain barrier has made it a compound of particular interest for brain tumors. spandidos-publications.comresearchgate.net

Preclinical investigations have elucidated that the primary mechanism of action for Dianhydrogalactitol involves the alkylation of DNA. spandidos-publications.comresearchgate.netiiarjournals.org Specifically, it causes methylation of N7-guanine and induces inter-strand DNA crosslinks. spandidos-publications.comresearchgate.net This cross-linking activity is lethal to cancer cells as it physically prevents DNA replication and transcription, processes that are essential for the rapid proliferation of tumor cells. iiarjournals.org

Further mechanistic studies have revealed that the DNA damage inflicted by Dianhydrogalactitol is particularly potent in cells undergoing DNA replication (S phase). spandidos-publications.com The DNA cross-links created by the compound are converted into more severe DNA lesions as the cell attempts to replicate its DNA. spandidos-publications.com This leads to an irreversible cell cycle arrest, predominantly in the late S and G2 phases, ultimately triggering cell death. spandidos-publications.comresearchgate.net

The cellular response to Dianhydrogalactitol-induced DNA damage involves the activation of key DNA damage signaling pathways. Research has shown that treatment with this agent leads to the phosphorylation of several critical proteins involved in the DNA damage response, including:

Ataxia Telangiectasia Mutated (ATM) kinase : A primary sensor of DNA double-strand breaks. spandidos-publications.com

Replication Protein A (RPA32) : A protein that binds to single-stranded DNA and is involved in DNA replication and repair. spandidos-publications.com

Histone variant H2A.X (γH2A.X) : A marker of DNA double-strand breaks. spandidos-publications.com

The persistent phosphorylation of these markers, even after the removal of the drug, indicates that the DNA lesions are irreversible, leading to sustained cell cycle arrest and cell death. spandidos-publications.com

Interestingly, the cytotoxic activity of Dianhydrogalactitol appears to be largely independent of the p53 tumor suppressor gene status. ecancer.org Studies in isogenic colon cancer cell lines showed that the loss of p53 conferred significantly more resistance to platinum-based drugs like cisplatin (B142131) and oxaliplatin (B1677828) than to Dianhydrogalactitol, suggesting a distinct mode of action. ecancer.org This finding is significant as p53 is frequently mutated in human cancers, often leading to resistance to conventional chemotherapies.

| Cancer Cell Line | Tumor Type | Reported IC50 Range (μM) | Key Mechanistic Findings |

|---|---|---|---|

| H2122, H1792, H23, A549 | Lung Cancer | 3.06 - 25.7 | Irreversible cell cycle arrest in late S/G2 phase; Replication-dependent DNA damage. spandidos-publications.com |

| PC3, LNCaP | Prostate Cancer | 3.06 - 25.7 | Irreversible cell cycle arrest in late S/G2 phase; Replication-dependent DNA damage. spandidos-publications.com |

| SK-N-Mc | Neuroblastoma | Data not specified | High sensitivity in vitro; Effective against cyclophosphamide-resistant tumors. researchgate.net |

| HCT-116 | Colon Cancer | Data not specified | Cytotoxicity is less dependent on p53 status compared to cisplatin and oxaliplatin. ecancer.org |

| Nine Human NSCLC Cell Lines | Non-Small Cell Lung Cancer (NSCLC) | < 0.5 (for H460) | Cytotoxic activity observed in all tested cell lines, including those with wild-type, mutant, and null p53. nih.gov |

Isosorbide Dinitrate: A Nitric Oxide-Donating Vasodilator

Isosorbide dinitrate is primarily known as a vasodilator used in the treatment of angina pectoris. nih.gov Its mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation. researchgate.net

While not a classic cytotoxic agent, preclinical studies have suggested that Isosorbide dinitrate may possess antitumor properties through mechanisms related to its NO-donating ability. One study reported that both isosorbide mononitrate and isosorbide dinitrate inhibited angiogenesis, tumor growth, and metastasis in mice. iiarjournals.org The anti-angiogenic effect is a crucial aspect of cancer therapy, as it can starve tumors of the blood supply needed for their growth and dissemination.

In vitro studies on the direct proliferative effects of Isosorbide dinitrate have yielded mixed results. One investigation found that it did not have a significant effect on the proliferation of fibrosarcoma WEHI-164 cells or peripheral blood mononuclear cells, suggesting that its reported antitumor effects may be mediated by non-cytotoxic mechanisms such as the inhibition of angiogenesis. researchgate.net

However, the role of NO in cancer is complex and can be context-dependent. nih.gov In some settings, NO has been shown to induce apoptosis in cancer cells. For instance, when combined with aspirin (B1665792), isosorbide mononitrate (a metabolite of isosorbide dinitrate) showed a synergistic effect in inducing apoptosis in human colon cancer cells. spandidos-publications.com The proposed mechanism involved the activation of the NO pathway and inhibition of the Wnt signaling pathway. spandidos-publications.com

| Study Type | Model System | Key Findings |

|---|---|---|

| In vivo | Mice | Inhibition of angiogenesis, tumor growth, and metastasis. iiarjournals.org |

| In vitro | WEHI-164 fibrosarcoma cells, human PBMCs | No significant effect on cell proliferation, suggesting non-cytotoxic antitumor mechanisms. researchgate.net |

| In vitro and In vivo | Human colon cancer cells (HCT116, SW620), Nude mouse xenograft model | Synergistic apoptosis-inducing effect when combined with aspirin (using isosorbide mononitrate). spandidos-publications.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.